![molecular formula C14H21N3O B13868907 1-{4-[2-(3-Amino-phenyl)-ethyl]-piperazin-1-yl}-ethanone](/img/structure/B13868907.png)
1-{4-[2-(3-Amino-phenyl)-ethyl]-piperazin-1-yl}-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-[2-(3-aminophenyl)ethyl]piperazin-1-yl]ethanone is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a piperazine ring substituted with an ethanone group and a 3-aminophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[2-(3-aminophenyl)ethyl]piperazin-1-yl]ethanone typically involves the reaction of 3-aminophenylethylamine with piperazine and acetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Step 1: Reaction of 3-aminophenylethylamine with piperazine in the presence of a suitable solvent (e.g., ethanol) to form the intermediate compound.
Step 2: Acetylation of the intermediate compound using acetyl chloride in the presence of a base (e.g., triethylamine) to yield 1-[4-[2-(3-aminophenyl)ethyl]piperazin-1-yl]ethanone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-[2-(3-aminophenyl)ethyl]piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanone group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles (e.g., amines, thiols); reactions are conducted under mild to moderate temperatures.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
1-[4-[2-(3-aminophenyl)ethyl]piperazin-1-yl]ethanone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: It is used in studies investigating the interaction of piperazine derivatives with biological targets such as receptors and enzymes.
Industrial Applications: The compound is explored for its use in the synthesis of other chemical intermediates and active pharmaceutical ingredients.
Mécanisme D'action
The mechanism of action of 1-[4-[2-(3-aminophenyl)ethyl]piperazin-1-yl]ethanone involves its interaction with specific molecular targets in the body. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. The pathways involved in its mechanism of action include:
Receptor Binding: The compound binds to specific receptors, altering their conformation and activity.
Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone
- 1-[4-(4-Aminophenyl)piperazin-1-yl]ethanone
- 1-[4-(2-Aminophenyl)piperazin-1-yl]ethanone
Uniqueness
1-[4-[2-(3-aminophenyl)ethyl]piperazin-1-yl]ethanone is unique due to its specific substitution pattern on the piperazine ring and the presence of the 3-aminophenyl group. This structural uniqueness contributes to its distinct pharmacological and chemical properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C14H21N3O |
|---|---|
Poids moléculaire |
247.34 g/mol |
Nom IUPAC |
1-[4-[2-(3-aminophenyl)ethyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C14H21N3O/c1-12(18)17-9-7-16(8-10-17)6-5-13-3-2-4-14(15)11-13/h2-4,11H,5-10,15H2,1H3 |
Clé InChI |
FYRSNNXMXCFTJY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCN(CC1)CCC2=CC(=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 7-(3-methoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13868835.png)

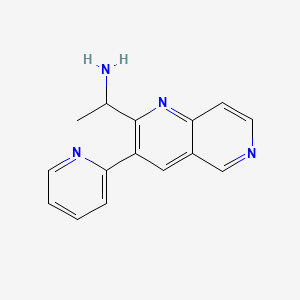
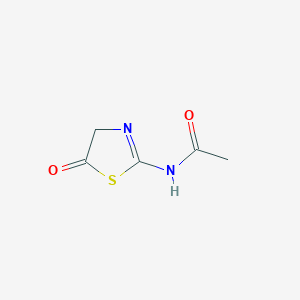
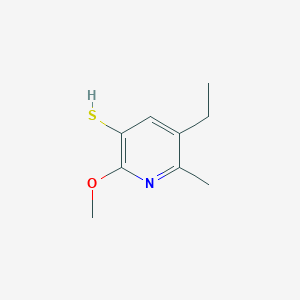
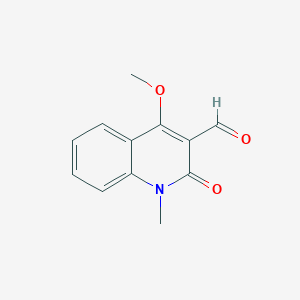

![4-[2-(5-Methylimidazol-1-yl)ethyl]piperidine](/img/structure/B13868885.png)

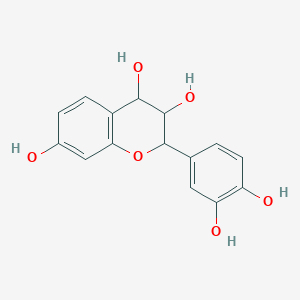
![N-[2-(3-bromophenyl)ethyl]propan-1-amine](/img/structure/B13868897.png)

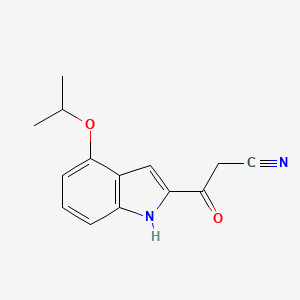
![2-[(4-Methoxyphenoxy)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B13868909.png)
